3-Chloro-5-fluoro-4-propoxyphenylboronic acid
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Overview
Description
3-Chloro-5-fluoro-4-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BClFO3 and a molecular weight of 232.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and propoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-propoxyphenyl bromide.
Borylation Reaction: The key step involves the borylation of the phenyl bromide using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-propoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
3-Chloro-5-fluoro-4-propoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid primarily involves its ability to form covalent bonds with other molecules through the boronic acid group. This allows it to participate in various chemical reactions, such as cross-coupling and enzyme inhibition. The molecular targets and pathways involved depend on the specific application, such as binding to active sites of enzymes or interacting with cellular components in medical applications .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the propoxy group.
4-Fluoro-3-chlorophenylboronic acid: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-Chloro-5-fluoro-4-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable intermediate in the synthesis of specific target molecules .
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMDQPSRPPTLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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